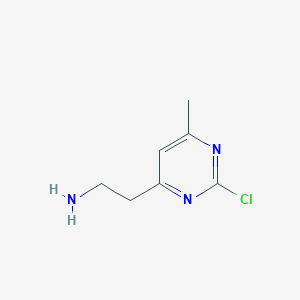

2-(2-Chloro-6-methylpyrimidin-4-YL)ethanamine

Description

2-(2-Chloro-6-methylpyrimidin-4-YL)ethanamine is a pyrimidine derivative characterized by a chloro group at the 2-position, a methyl group at the 6-position, and an ethanamine side chain at the 4-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding . Its synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from related pyrimidine derivatives described in patents and synthetic protocols .

Properties

Molecular Formula |

C7H10ClN3 |

|---|---|

Molecular Weight |

171.63 g/mol |

IUPAC Name |

2-(2-chloro-6-methylpyrimidin-4-yl)ethanamine |

InChI |

InChI=1S/C7H10ClN3/c1-5-4-6(2-3-9)11-7(8)10-5/h4H,2-3,9H2,1H3 |

InChI Key |

TVBUWJYYZPAKON-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-methylpyrimidin-4-yl)ethanamine typically involves the reaction of 2-chloro-6-methylpyrimidine with ethylenediamine. This reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods, such as microwave-assisted synthesis. This technique has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-methylpyrimidin-4-yl)ethanamine can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom in the pyrimidine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides.

Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines, while oxidation or reduction can lead to different functionalized derivatives .

Scientific Research Applications

2-(2-Chloro-6-methylpyrimidin-4-yl)ethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-methylpyrimidin-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall function of the biological system .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Pyrimidine Family

(a) 4-Methyl-6-phenylpyrimidin-2-amine

- Structure : A pyrimidine ring with a methyl group at the 4-position, a phenyl group at the 6-position, and an amine at the 2-position.

- Key Differences : Lacks the ethanamine side chain and chloro substituent present in the target compound.

- Applications : Used in pesticide and pharmaceutical synthesis, emphasizing the role of substituents in hydrogen bonding and molecular recognition .

(b) N-(2-Chloropyrimidin-4-yl)-N,2-dimethyl-2H-indazol-6-amine

- Structure : Contains a chloro-substituted pyrimidine ring linked to an indazole group.

(c) 2-(4-Methyl-6-(pyridin-2-yl)pyrimidin-2-yl)ethanamine hydrochloride

- Structure : Features a pyridinyl group at the 6-position of the pyrimidine ring and an ethanamine side chain.

- Key Differences : Replacement of the chloro group with a pyridinyl substituent alters electronic properties and binding affinity, as seen in its molecular formula (C₁₂H₁₅ClN₄, MW 250.73) compared to the target compound .

Ethanolamine Derivatives in the NBOMe Series

(a) 25C-NBOMe (2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)

- Structure : A phenethylamine derivative with chloro, dimethoxy, and benzyl substituents.

- Key Differences : While both compounds share an ethanamine backbone, 25C-NBOMe’s phenyl ring substituents confer potent serotonin receptor (5-HT₂ₐ) agonism, leading to psychedelic effects, unlike the pyrimidine-based target compound .

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of Selected Compounds

Key Observations:

Substituent Effects : Chloro groups enhance electrophilicity, influencing reactivity in cross-coupling reactions . Methyl groups improve metabolic stability, while ethanamine side chains increase solubility and bioavailability.

Pharmacological Divergence : The NBOMe series (e.g., 25C-NBOMe) demonstrates how ethanamine derivatives can exhibit vastly different biological activities based on aromatic ring substitution , whereas pyrimidine-based analogues may target enzymes or receptors via heterocyclic interactions .

Q & A

Q. What are the standard synthetic routes for 2-(2-chloro-6-methylpyrimidin-4-yl)ethanamine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalized pyrimidine precursors. Key steps include:

- Chlorination : Introduction of the chloro group at the 2-position using POCl₃ or SOCl₂ under reflux conditions .

- Substitution : Coupling with an ethanamine moiety via nucleophilic aromatic substitution (SNAr), requiring catalysts like Pd or Cu for regioselectivity .

- Methylation : Methyl group introduction at the 6-position via alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. Optimization Strategies :

- Temperature Control : Maintain 80–100°C during SNAr to balance reactivity and side-product formation.

- Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for improved yield in coupling steps .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require purification via column chromatography .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., chloro at C2, methyl at C6). Key peaks: δ 8.2 ppm (pyrimidine H), δ 2.5 ppm (methyl) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>95% required for pharmacological studies) .

- Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H]+ = 213.06 g/mol) .

Critical Note : LC-MS coupling is recommended to detect trace impurities, especially residual solvents or unreacted intermediates .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo pharmacological data for this compound?

Methodological Answer: Discrepancies often arise from bioavailability or metabolic instability. Strategies include:

- Metabolic Profiling : Use liver microsomes or hepatocytes to identify metabolites (e.g., dechlorination or oxidation of the methyl group) .

- Structural Modification : Introduce electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability .

- Formulation Optimization : Test nanocarriers (liposomes) to improve solubility and tissue penetration .

Case Study : A derivative with a trifluoromethyl group showed 40% higher in vivo efficacy compared to the parent compound due to reduced hepatic clearance .

Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance biological activity?

Methodological Answer: SAR studies focus on:

- Pyrimidine Ring Modifications :

- Ethanamine Chain Optimization :

- Lengthen the chain (e.g., propanamine) to explore hydrophobic binding pockets .

- Add polar groups (OH, NH₂) to improve solubility without sacrificing permeability .

Q. How can computational methods (e.g., molecular docking) guide the design of derivatives with improved target specificity?

Methodological Answer:

- Target Identification : Use homology modeling if crystal structures are unavailable (e.g., kinase targets like EGFR) .

- Docking Simulations : Software (AutoDock Vina) predicts binding modes. Focus on hydrogen bonds between the ethanamine NH₂ and Asp831 of EGFR .

- Free Energy Calculations : MM-GBSA estimates binding energy differences (<ΔG = -8 kcal/mol indicates high affinity) .

Validation : Compare docking scores with experimental IC₅₀ values to refine force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.